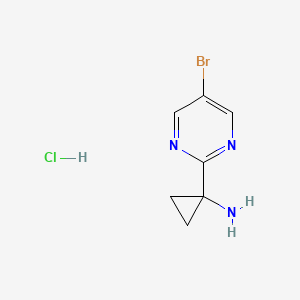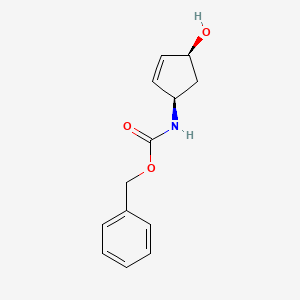
Hibiscetin heptamethyl ether
Übersicht
Beschreibung
Hibiscetin heptamethyl ether is a natural product isolated from various medicinal plants . It is one of the most highly hydroxylated compounds among flavones and flavonols .
Molecular Structure Analysis
Hibiscetin heptamethyl ether contains a total of 57 bonds; 33 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 1 ether (aliphatic), and 7 ethers (aromatic) .Chemical Reactions Analysis
The antioxidant activity of Hibiscetin and its glycoside Hibiscitrin has been investigated in gas, water, and benzene media using M06-2X functional level of density functional theory with 6–311+G (d, p) basis set . Both molecules were found to exhibit the same trend in their reaction enthalpies .Physical And Chemical Properties Analysis
The strength of intramolecular hydrogen bonding and non-covalent interactions, which are critical for the antioxidant action of polyphenols, are used to study the relaxed potential energy scans of the hydroxyl groups and the quantum theory of atoms in molecules .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity and Metal Chelation
Hibiscetin exhibits potent antioxidant properties due to its ability to scavenge free radicals. Notably, it chelates with Fe(II) ions, which enhances its antioxidant activity . The oxygen atoms of the di-deprotonated catechol moiety at the C-7 and C-8 positions of Hibiscetin interact effectively with Fe(II), making it a promising candidate for combating oxidative stress.
Antihyperglycemic Potential
Although not fully elucidated, Hibiscetin has shown antihyperglycemic activity. Researchers are exploring its role in managing blood glucose levels, potentially benefiting individuals with diabetes .
Anti-Inflammatory Effects
Flavonoids like Hibiscetin possess anti-inflammatory properties. By modulating inflammatory pathways, Hibiscetin may contribute to reducing inflammation associated with various diseases .
Cardiovascular Health
Flavonoids are linked to cardiovascular health. Hibiscetin’s antioxidant and anti-inflammatory actions may help protect against heart disease and stroke .
Anticancer Potential
While more research is needed, Hibiscetin’s bioactivity suggests potential anticancer effects. It may inhibit tumor growth and metastasis, making it an intriguing area of study .
Neuroprotective Properties
Hibiscetin’s antioxidant capacity extends to the brain. It could play a role in neuroprotection by preventing oxidative damage and supporting cognitive health .
Wirkmechanismus
Target of Action
The primary target of Hibiscetin heptamethyl ether is the Fe2+ ion . The compound has been shown to interact with the Fe2+ ion, particularly at the oxygen atoms of the di-deprotonated catechol moiety at the C-7 and C-8 positions .
Mode of Action
Hibiscetin heptamethyl ether interacts with its target, the Fe2+ ion, through a process known as chelation . The oxygen atoms of the di-deprotonated catechol moiety at the C-7 and C-8 positions of Hibiscetin interact best with the Fe2+ ion among the possible chelation sites on Hibiscetin . This interaction forms a stable complex, HIB-[7-8]-Fe2+, which has been validated by Frontier molecular orbital, Natural bond orbital, and natural population reports .
Biochemical Pathways
It is known that flavonoids, the class of compounds to which hibiscetin heptamethyl ether belongs, play a vital role in scavenging or reducing the toxicity of redox-active metal ions . This suggests that Hibiscetin heptamethyl ether may influence pathways related to oxidative stress and inflammation.
Result of Action
The chelation of the Fe2+ ion by Hibiscetin heptamethyl ether results in the formation of a stable complex, which has been shown to have superior antioxidant activity compared to the parent flavonoid . This suggests that Hibiscetin heptamethyl ether may have potential therapeutic applications in conditions associated with oxidative stress.
Action Environment
The action of Hibiscetin heptamethyl ether can be influenced by various environmental factors. For instance, the radical scavenging capabilities of the Hibiscetin-Fe2+ complex have been shown to vary in different media, such as gas, water, and benzene . This suggests that the compound’s action, efficacy, and stability may be influenced by the surrounding environment.
Safety and Hazards
Eigenschaften
IUPAC Name |
3,5,7,8-tetramethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O9/c1-24-12-10-15(27-4)20(29-6)21-16(12)17(23)22(30-7)18(31-21)11-8-13(25-2)19(28-5)14(9-11)26-3/h8-10H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQWYRUBZJYCIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(O2)C(=C(C=C3OC)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



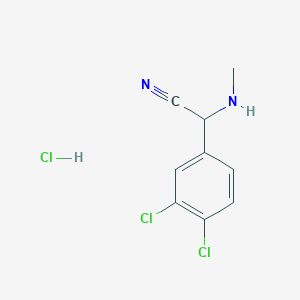
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B3034658.png)

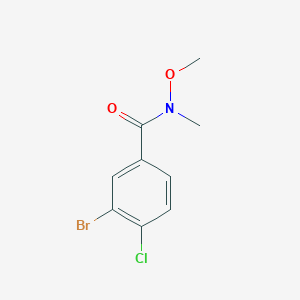
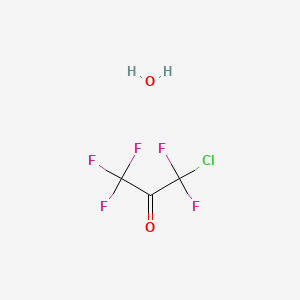
![[2-(Cyclopentylthio)ethyl]amine](/img/structure/B3034665.png)
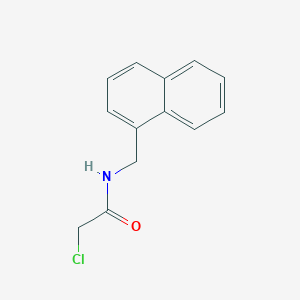
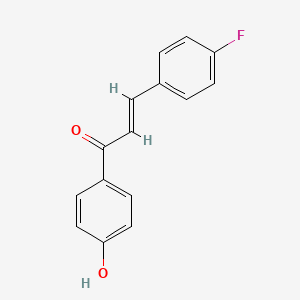

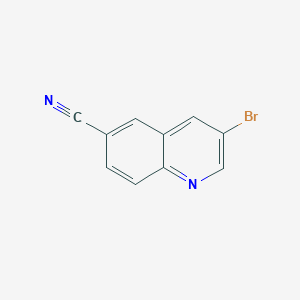
![3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-amine](/img/structure/B3034674.png)
